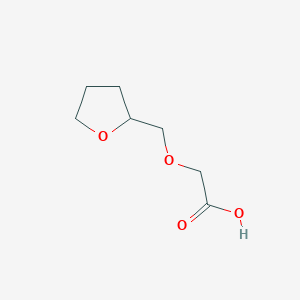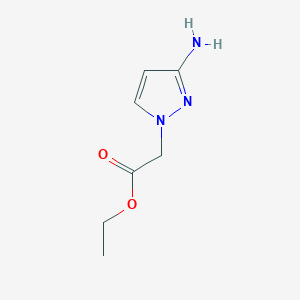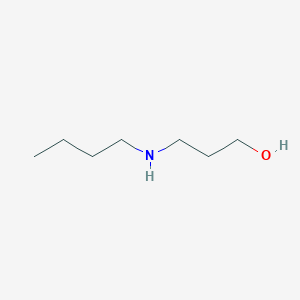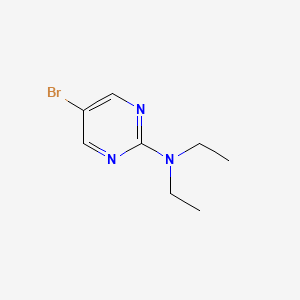![molecular formula C8H18N2O B1276540 2-[3-(Aminomethyl)piperidin-1-yl]ethanol CAS No. 915921-37-8](/img/structure/B1276540.png)
2-[3-(Aminomethyl)piperidin-1-yl]ethanol
Vue d'ensemble
Description
The compound "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" is a piperidine derivative with potential relevance in medicinal chemistry due to its structural similarity to various piperidine alkaloids. Piperidine alkaloids are a class of compounds known for their presence in many pharmaceuticals and natural products. The structure of the compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and it is substituted at the second position with an aminomethyl group and an ethanol moiety.
Synthesis Analysis
The synthesis of piperidine alkaloids, including those with 1,2- and 1,3-amino alcohol units, can be achieved through a regio- and stereoselective oxymercuration–demercuration process starting from l-pipecolinic acid . This method allows for the efficient production of 2-substituted piperidine alkaloids and their analogues. The protecting-group-directed strategy ensures the control over the regio- and stereochemical outcomes of the synthesis.
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by the presence of a piperidine ring, which is a common scaffold in many bioactive molecules. The aminomethyl group at the 2-position of the piperidine ring introduces a secondary amine, which is a functional group that can engage in various chemical reactions and form bonds with other molecules. The ethanol side chain adds hydrophilicity to the molecule, which can influence its solubility and interaction with biological targets.
Chemical Reactions Analysis
The presence of the amino and hydroxyl groups in "this compound" allows for a variety of chemical reactions. For instance, the amino group can participate in the formation of amides, ureas, and other nitrogen-containing compounds. The hydroxyl group can be involved in esterification, etherification, and other reactions typical for alcohols. The piperidine ring itself can undergo various transformations, such as N-alkylation, ring expansion, and functionalization at different positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups and molecular structure. The compound is expected to have moderate polarity due to the presence of the hydroxyl and amino groups, which would also enable hydrogen bonding with solvents or biological molecules. The piperidine ring contributes to the rigidity of the molecule, which can affect its conformational stability and interactions with enzymes or receptors. The compound's solubility, boiling point, melting point, and other physicochemical properties would be determined by its exact structure and substituents.
Applications De Recherche Scientifique
Complex Formation and Structural Analysis
A study by Dega-Szafran et al. (2017) explores the formation of a crystalline three-component complex involving 2-(1-piperidine)ethanol, demonstrating hydrogen-bonded interactions and structural characterization through X-ray diffraction, FTIR, Raman spectra, and DFT methods (Dega-Szafran et al., 2017).
Synthesis of Piperidine Derivatives
Castro et al. (2005) describe the efficient preparation of (1'R)-(−)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, utilizing 2-(1-piperidine)ethanol in the process. This study emphasizes the synthesis process and its applications in creating specific piperidine derivatives (Castro et al., 2005).
Pharmacokinetics and Trans-Esterification Studies
The work of Chen et al. (2004) investigates the in vitro and in vivo trans-esterification of a piperidine-3-carboxylic acid ethyl ester derivative. This research is significant in understanding the pharmacokinetics and effects of ethanol on the compound's behavior (Chen et al., 2004).
Aminomethylation Reactions
Markova et al. (2017) explore the aminomethylation of various pyrroles and indoles using a mixture that includes a piperidine derivative. This study is crucial for understanding the chemical reactions and potential applications of these compounds (Markova et al., 2017).
Cytotoxic Activity Analysis
Vosooghi et al. (2010) conducted a study synthesizing a series of chromenes using a method that involves piperidine. This research highlights the cytotoxic activities of these compounds, which is essential for pharmaceutical applications (Vosooghi et al., 2010).
Aldosterone Synthase Inhibition
Meguro et al. (2017) identified a novel potent aldosterone synthase inhibitor involving a piperidine structure, emphasizing its pharmaceutical relevance (Meguro et al., 2017).
Antimicrobial Agent Synthesis
Kottapalle et al. (2021) synthesized compounds in ethanol using piperidine as a catalyst, showcasing their potential as antimicrobial agents (Kottapalle et al., 2021).
Safety and Hazards
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound has a molecular weight of 158.24 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Analyse Biochimique
Biochemical Properties
2-[3-(Aminomethyl)piperidin-1-yl]ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range produces maximal beneficial effects without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of coenzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular responses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Its localization can also affect its interactions with other biomolecules and its overall function.
Propriétés
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPMDMYEWWAVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424392 | |
| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-37-8 | |
| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)




